molecular formula C16H17NO4 B5768524 N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide CAS No. 5687-46-7

N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No. B5768524
CAS RN: 5687-46-7
M. Wt: 287.31 g/mol
InChI Key: UBCYZDZSOXIFBY-UHFFFAOYSA-N
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Description

N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide, also known as HMBA, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic properties. HMBA is a derivative of acetaminophen and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide is not fully understood. However, it has been suggested that N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide may exert its therapeutic effects by modulating the activity of transcription factors such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1). N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects
N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to exert a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest and apoptosis, and inhibit angiogenesis. N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide in lab experiments is its low toxicity. N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. Additionally, N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one limitation of using N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide in lab experiments is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy.

Future Directions

There are several potential future directions for the research on N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide. One area of interest is the development of N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide and to identify potential targets for therapeutic intervention. Finally, the development of more efficient synthesis methods for N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide may increase its availability and facilitate further research.

Synthesis Methods

The synthesis of N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide involves the reaction of 4-methoxyphenol with chloroacetyl chloride in the presence of a base to form 2-(4-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 2-aminomethylphenol in the presence of a base to form N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide. The overall yield of the synthesis method is approximately 50%.

Scientific Research Applications

N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide has also been shown to exhibit anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to exhibit anti-viral properties by inhibiting the replication of human immunodeficiency virus (HIV).

properties

IUPAC Name

N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-20-13-6-8-14(9-7-13)21-11-16(19)17-15-5-3-2-4-12(15)10-18/h2-9,18H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCYZDZSOXIFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358891
Record name N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide

CAS RN

5687-46-7
Record name N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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